molecular formula C11H16N2O3 B098383 Barbituric acid, 5-ethyl-5-(1-methyl-2-butenyl)- CAS No. 17013-35-3

Barbituric acid, 5-ethyl-5-(1-methyl-2-butenyl)-

Cat. No. B098383
CAS RN: 17013-35-3
M. Wt: 224.26 g/mol
InChI Key: PUAFBJFWUGOCOU-GQCTYLIASA-N
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Description

Barbituric acid, 5-ethyl-5-(1-methyl-2-butenyl)-, is a white crystalline powder that is soluble in water and alcohol. This compound was first synthesized in 1902 by German chemist Adolf von Baeyer. It was initially used as a hypnotic and sedative drug, but its use has been limited due to its potential for abuse and addiction. Despite these limitations, pentobarbital has continued to be the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pentobarbital has been used in scientific research for a variety of purposes. It has been used as a sedative and anesthetic in animal studies, as well as a tool for studying the central nervous system. Additionally, pentobarbital has been used in studies of sleep and circadian rhythms, as well as in studies of drug metabolism and toxicity.

Mechanism of Action

Pentobarbital acts as a central nervous system depressant by enhancing the activity of the neurotransmitter GABA. This results in increased inhibitory signaling in the brain, leading to sedation, hypnotic effects, and anesthesia. Pentobarbital also has anticonvulsant properties, making it useful in the treatment of seizures.
Biochemical and Physiological Effects:
Pentobarbital has a number of biochemical and physiological effects. It can cause respiratory depression, hypotension, and decreased cardiac output. It can also cause muscle relaxation, including relaxation of the smooth muscle in the gastrointestinal tract. Pentobarbital has been shown to affect the activity of enzymes involved in drug metabolism, leading to potential drug interactions.

Advantages and Limitations for Lab Experiments

Pentobarbital has several advantages for use in laboratory experiments. It has a relatively rapid onset of action and a predictable duration of effect. It is also effective in a wide range of animal species, making it useful for comparative studies. However, its potential for abuse and addiction, as well as its potential for respiratory depression, limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on pentobarbital. One area of interest is in the development of new anesthetic and sedative drugs based on the structure of pentobarbital. Additionally, there is ongoing research into the mechanisms of action of pentobarbital and its effects on the central nervous system. Finally, there is interest in the potential therapeutic applications of pentobarbital in the treatment of seizures and other neurological disorders.
In conclusion, pentobarbital, or barbituric acid, 5-ethyl-5-(1-methyl-2-butenyl)-, is a compound that has been the subject of scientific research for many years. Its potential therapeutic applications, as well as its effects on the central nervous system, make it a valuable tool for researchers. However, its potential for abuse and addiction, as well as its potential for respiratory depression, limit its use in certain experimental settings. Ongoing research into the mechanisms of action of pentobarbital and its potential therapeutic applications will continue to shed light on this important compound.

Synthesis Methods

The synthesis of pentobarbital involves the reaction of barbituric acid with diethyl malonate, followed by the addition of ethyl iodide and 3-methyl-2-butenyl magnesium bromide. The resulting compound is then purified through recrystallization.

properties

CAS RN

17013-35-3

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

5-ethyl-5-[(E)-pent-3-en-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h4,6-7H,5H2,1-3H3,(H2,12,13,14,15,16)/b6-4+

InChI Key

PUAFBJFWUGOCOU-GQCTYLIASA-N

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)/C=C/C

SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)C=CC

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)C=CC

Other CAS RN

17013-35-3

synonyms

5-Ethyl-5-(1-methyl-2-butenyl)barbituric acid

Origin of Product

United States

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